molecular formula C12H15N3O2 B7910070 Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate

Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate

Cat. No.: B7910070
M. Wt: 233.27 g/mol
InChI Key: YNWYGMUXISKLLO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate is an organic compound that features a tert-butyl ester group, a cyano group, and an amino-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with an appropriate amino-substituted pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified amino groups.

    Reduction: Reduced derivatives with amine groups replacing the cyano group.

    Substitution: Substituted products with new functional groups replacing the original ester or cyano groups.

Scientific Research Applications

Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with specific amino acid residues, leading to inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl cyanoacetate: Lacks the amino-substituted pyridine ring but shares the tert-butyl ester and cyano groups.

    2-Amino-5-cyanopyridine: Contains the amino-substituted pyridine ring and cyano group but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the tert-butyl ester group enhances its stability and solubility, while the amino-substituted pyridine ring provides opportunities for targeted interactions in biological systems.

Properties

IUPAC Name

tert-butyl (2E)-2-(5-amino-1H-pyridin-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9(6-13)10-5-4-8(14)7-15-10/h4-5,7,15H,14H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWYGMUXISKLLO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C/1\C=CC(=CN1)N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.